molecular formula C11H13N3O3 B13219532 1-(2-Nitrobenzoyl)piperazine

1-(2-Nitrobenzoyl)piperazine

Cat. No.: B13219532
M. Wt: 235.24 g/mol
InChI Key: MFGWKYNLNOWMRZ-UHFFFAOYSA-N
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Description

Ortho-Nitro Isomer (this compound)

  • Steric Effects : The proximity of the nitro group to the carbonyl oxygen creates torsional strain, reducing symmetry.
  • Electronic Effects : The nitro group’s electron-withdrawing nature decreases electron density on the piperazine ring, altering reactivity.

Meta-Nitro Isomer (1-(3-Nitrobenzoyl)piperazine)

  • Reduced Steric Hindrance : The nitro group’s position minimizes clashes with the piperazine ring.
  • Electronic Distribution : Moderate electron withdrawal compared to ortho and para isomers.

Para-Nitro Isomer (1-(4-Nitrobenzoyl)piperazine)

  • Symmetry : The para-substitution allows for a more linear arrangement, enhancing crystallinity.
  • Electronic Effects : Strong resonance stabilization between the nitro and carbonyl groups increases electrophilicity.
Isomer CAS RN Crystal System Notable Features
Ortho (2-nitro) 885101-42-8 Not reported High steric hindrance, low symmetry
Meta (3-nitro) Not available Not reported Moderate electronic effects
Para (4-nitro) 72141-41-4 Monoclinic High symmetry, strong resonance

Structural Implications :

  • Solubility : Para isomers generally exhibit lower solubility in polar solvents due to symmetric packing.
  • Reactivity : Ortho isomers may undergo nucleophilic substitution less readily due to steric blocking.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(2-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17/h1-4,12H,5-8H2

InChI Key

MFGWKYNLNOWMRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acylation of Piperazine with 2-Nitrobenzoyl Chloride

The most direct and commonly reported method for synthesizing this compound is the acylation of piperazine using 2-nitrobenzoyl chloride. This approach involves the nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, leading to the formation of the amide bond.

Key reaction conditions:

  • Solvent: Organic solvents such as dichloromethane or chloroform are typically used to dissolve the reactants and facilitate the reaction.
  • Base: A tertiary amine base like triethylamine is added to neutralize the hydrochloric acid generated during the reaction, preventing acid-catalyzed side reactions.
  • Temperature: The reaction is usually carried out at controlled temperatures to optimize yield and minimize by-products.

General reaction scheme:

$$
\text{Piperazine} + \text{2-Nitrobenzoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl (neutralized)}
$$

Preparation of Piperazine Precursor

Since piperazine is a key starting material, its preparation can influence the overall synthesis. Industrially, piperazine can be produced by hydrogenation and cyclization of ethanolamine derivatives in the presence of catalysts such as copper chromite or nickel-copper-chromium oxide under high pressure and temperature conditions.

Notable methods include:

  • Reacting monoethanolamine or diethanolamine with ammonia and hydrogen over metal oxide catalysts at elevated temperatures (150–400 °C) and pressures (30–400 atmospheres).
  • Direct condensation of ethylene oxide and ammonia in the presence of hydrogen and a solid hydrogenation catalyst, followed by cyclization to form piperazine.

These methods yield piperazine efficiently, which can then be used for subsequent acylation reactions to produce this compound.

Alternative Synthetic Routes

In the broader context of piperazine derivatives synthesis, aromatic halides such as 2-nitro-5-halopyridine can be reacted with piperazine via nucleophilic aromatic substitution (SNAr) to form N-arylpiperazines. Although this method is more common for other derivatives, it illustrates the versatility of piperazine functionalization.

For this compound specifically, no direct alternative to the acylation with 2-nitrobenzoyl chloride is widely reported, but catalytic hydrogenation and coupling reactions are important in related synthetic schemes.

Comparative Data Table of Preparation Parameters

Parameter Description/Condition Notes
Starting materials Piperazine, 2-nitrobenzoyl chloride High purity required for optimal yield
Solvent Dichloromethane, chloroform Non-protic, aprotic solvents preferred
Base Triethylamine Neutralizes HCl by-product
Temperature Ambient to slightly elevated (room temp to 40 °C) Controlled to avoid side reactions
Catalyst Not typically required for acylation Catalyst used in piperazine synthesis
Reaction time Several hours (varies by scale and conditions) Monitored by TLC or HPLC
Purification Crystallization, recrystallization, chromatography Ensures compound purity
Yield Typically moderate to high (varies by method) Optimization can improve yield

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Nitrobenzoyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperazine ring enhances the compound’s ability to interact with various receptors and enzymes, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

a) 1-(4-Nitrophenyl)piperazine
  • Structure : Features a nitro group at the para position of the phenyl ring.
  • Application : Used in synthesizing benzothiazole derivatives with anticancer activity .
b) 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine
  • Structure : Combines a 2-fluorobenzoyl group with a 4-nitrobenzyl substituent.
  • Key Differences : Fluorine at the ortho position enhances lipophilicity and metabolic stability compared to nitro groups. The nitrobenzyl moiety introduces additional steric bulk, which may influence receptor binding .
c) 1-(2-Chlorophenyl)piperazine and 1-(2-Methoxyphenyl)piperazine
  • Structure : Chloro (-Cl) and methoxy (-OCH₃) substituents at the ortho position.
  • Key Differences :
    • Chloro : Strong electron-withdrawing effect, enhancing electrophilic character.
    • Methoxy : Electron-donating effect, increasing solubility via hydrogen bonding.
  • Spectroscopic Insights : DFT studies show these substituents significantly alter HOMO-LUMO gaps and vibrational frequencies, impacting charge distribution and stability .
a) Cytotoxicity in Cancer Cell Lines
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (e.g., 5a–g): Activity: Demonstrated IC₅₀ values <10 μM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. Mechanism: The 4-chlorobenzhydryl group enhances lipophilicity, improving membrane permeability. Time-dependent cytotoxicity of compound 5a suggests stable in situ activity . Comparison: The absence of a benzhydryl group in 1-(2-nitrobenzoyl)piperazine may reduce cellular uptake but could lower toxicity to non-cancerous cells.
b) Central Nervous System (CNS) Effects
  • 1-(m-Chlorophenyl)piperazine (mCPP) and 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) :
    • Activity : Act as serotonin receptor agonists, suppressing locomotor activity in rats via 5-HT₁B/₁C receptors .
    • Comparison : The nitro group in this compound may confer similar serotonergic activity but with altered receptor affinity due to steric hindrance from the benzoyl group .

Physicochemical and Spectroscopic Properties

  • Electronic Effects: Nitro (-NO₂): Strong electron-withdrawing nature reduces electron density on the piperazine nitrogen, decreasing basicity compared to methoxy or methyl substituents. Fluoro (-F): Moderate electron withdrawal with minimal steric effects, as seen in 1-(2-fluorobenzoyl) derivatives .
  • Stability :
    • Piperazine derivatives with bulky substituents (e.g., 4-chlorobenzhydryl) exhibit prolonged stability in biological systems, while nitro groups may increase susceptibility to metabolic reduction .

Metabolic Pathways

  • N-Dealkylation of Arylpiperazines: Piperazine derivatives undergo CYP3A4-mediated metabolism to 1-aryl-piperazines, which distribute widely in tissues. Example: 1-(2-Pyrimidinyl)-piperazine (a buspirone metabolite) shows α-adrenoceptor activity, highlighting the role of substituents in metabolic fate . Prediction for this compound: The nitro group may slow CYP2D6-mediated hydroxylation, leading to prolonged half-life compared to chlorophenyl analogues .

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